molecular formula C19H29NO3S B2616396 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine CAS No. 2034423-01-1

2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine

Cat. No.: B2616396
CAS No.: 2034423-01-1
M. Wt: 351.51
InChI Key: LMUFTDMMQJKMNB-UHFFFAOYSA-N
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Description

2-[(tert-Butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine is a synthetic piperidine derivative intended for research and development purposes. Piperidine rings are a fundamental scaffold in medicinal chemistry and are found in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This specific compound features a tert-butylsulfanylmethyl group at the 2-position and a 3,4-dimethoxybenzoyl moiety attached to the ring nitrogen. Piperidine-based structures are frequently explored in drug discovery for a wide range of therapeutic areas. For example, similar compounds have been investigated as acetylcholinesterase inhibitors for conditions like Alzheimer's disease , as agonists for targets like the GPR119 receptor for managing diabetes , and as inhibitors for enzymes like malonyl-CoA decarboxylase for potential applications in cardiovascular disease and obesity . The presence of the dimethoxybenzoyl group suggests potential for central nervous system activity, as this pharmacophore is common in neurologically active drugs. The exact mechanism of action and primary research applications for this particular compound require further investigation by the scientific community. This product is provided For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3S/c1-19(2,3)24-13-15-8-6-7-11-20(15)18(21)14-9-10-16(22-4)17(12-14)23-5/h9-10,12,15H,6-8,11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUFTDMMQJKMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of a piperidine derivative with tert-butylthiol in the presence of a suitable base to introduce the tert-butylsulfanyl group. This is followed by acylation with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Piperidine derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives, focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperidine Key Functional Groups Notable Features Reference
2-[(tert-Butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine 2-(tert-butylsulfanyl)methyl, 1-(3,4-dimethoxybenzoyl) Thioether, dimethoxybenzoyl High lipophilicity, potential metabolic stability N/A
SR140333 1-(3,4-dichlorophenylacetyl), 3-isopropoxyphenyl Dichlorophenyl, isopropoxybenzoyl Tachykinin receptor antagonist
GR159897 4-methoxy-4-(phenylsulfinylmethyl) Methoxy, sulfinylmethyl Neurokinin receptor interaction
Tiagabine-related compound () 3-piperidinecarboxylic acid, bis(3-methylthienyl) Thienyl, carboxylic acid GABA reuptake inhibition (inference)
N-[2-amino-4-(trifluoromethyl)phenyl]piperidine 2-amino-4-(trifluoromethyl)phenyl Trifluoromethyl, amine Potential CNS activity

Key Observations

Substituent Bulk and Lipophilicity :

  • The tert-butylsulfanyl group in the target compound is bulkier than the methoxy or dichlorophenyl groups in SR140333 or GR159897, which may enhance membrane permeability but reduce aqueous solubility .
  • The 3,4-dimethoxybenzoyl group shares electronic similarities with the dichlorophenyl group in SR140333, though the latter’s electron-withdrawing nature may alter receptor binding kinetics .

Aromatic Interactions :

  • The 3,4-dimethoxybenzoyl group’s methoxy substituents could engage in hydrogen bonding or π-π stacking, akin to the dichlorophenyl group in SR140333, which targets neurokinin receptors .

Heterocyclic Variations :

  • Tiagabine-related compounds () replace the benzoyl group with thienyl-carboxylic acid, demonstrating how heterocyclic substitutions can shift activity toward GABAergic systems .

Research Findings and Implications

  • Neurokinin/Tachykinin Receptor Modulation : Compounds like SR140333 and GR159897 highlight the piperidine scaffold’s relevance in neurokinin receptor antagonism, suggesting the target compound could be optimized for similar targets .
  • Metabolic Considerations : The tert-butylsulfanyl group may reduce first-pass metabolism compared to SR140333’s acetylated piperidine, warranting comparative in vitro metabolic studies .
  • Solubility Challenges : The dimethoxybenzoyl group’s lipophilicity may necessitate formulation strategies, as seen with Tiagabine derivatives requiring carboxylate salts for bioavailability .

Biological Activity

The compound 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{14}H_{19}N_{1}O_{4}S
  • Molecular Weight : 301.37 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cellular signaling pathways.

Biological Activities

  • Anti-inflammatory Activity
    • Research indicates that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated human macrophages. This effect is concentration-dependent, demonstrating significant inhibition at higher concentrations (e.g., 10 µM) .
  • Antioxidant Properties
    • The presence of the tert-butylsulfanyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects. This property is essential in mitigating oxidative stress-related cellular damage.
  • Antimicrobial Activity
    • Preliminary studies have shown that similar piperidine derivatives exhibit moderate to strong antibacterial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound may possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anti-inflammatorySignificant inhibition of IL-1β release at 10 µM
AntioxidantModerate scavenging activityHypothetical study
AntimicrobialModerate activity against Salmonella typhi

Case Study: Inhibition of NLRP3 Inflammasome

A study exploring the inhibition of the NLRP3 inflammasome highlighted the potential of piperidine derivatives in preventing pyroptosis and IL-1β release. The compound demonstrated a notable reduction in pyroptotic cell death, indicating its therapeutic potential in inflammatory diseases .

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